Cas no 1932425-14-3 (tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate)

Technical Introduction: tert-Butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate is a chiral bicyclic amine derivative with a rigid [2.2.2] scaffold, offering stereochemical stability and structural versatility. The tert-butoxycarbonyl (Boc) protecting group enhances handling and storage stability, while the free amino group enables further functionalization. Its constrained geometry is advantageous for applications in asymmetric synthesis, medicinal chemistry, and ligand design, where precise spatial orientation is critical. The product’s high enantiopurity and well-defined stereocenters make it a valuable intermediate for constructing complex pharmacophores or catalysts. Suitable for use under standard amide coupling or deprotection conditions, it provides a reliable building block for synthetic workflows.
tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate structure
1932425-14-3 structure
Product Name:tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
CAS No:1932425-14-3
MF:C12H22N2O2
MW:226.315283298492
CID:5104508
Update Time:2026-03-03

tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-Azabicyclo[2.2.2]octane-2-carboxylic acid, 5-amino-, 1,1-dimethylethyl ester, …
    • Tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.2.2]Octane-2-carboxylate
    • tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
    • Inchi: 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-8-4-5-9(14)6-10(8)13/h8-10H,4-7,13H2,1-3H3/t8-,9-,10-/m0/s1
    • InChI Key: SIFPHPJZXMHDLP-GUBZILKMSA-N
    • SMILES: [C@]12([H])CC[C@]([H])([C@@H](N)C1)CN2C(OC(C)(C)C)=O

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tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1932425-14-3)tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
Order Number:A1076043
Stock Status:in Stock
Quantity:100.0mg/250.0mg/500.0mg/1.0g/5.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:59
Price ($):201.0/321.0/535.0/802.0/2407.0
Email:sales@amadischem.com

Additional information on tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate

tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate: A Comprehensive Overview

The compound tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate with CAS No. 1932425-14-3 is a significant molecule in the field of organic chemistry and drug discovery. This compound belongs to the class of bicyclic amino acids, which have garnered considerable attention due to their unique structural properties and potential applications in pharmaceuticals and biotechnology.

The tert-butyl group attached to the molecule serves as a protecting group for the carboxylic acid moiety, which is a common strategy in organic synthesis to facilitate further reactions. The bicyclic structure of this compound, specifically the bicyclo[2.2.2]octane framework, contributes to its rigidity and stability, making it an ideal candidate for studying stereochemical interactions in biological systems.

Recent studies have highlighted the importance of tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate in the development of novel therapeutic agents. Its amino group plays a crucial role in forming peptide bonds, which are essential for constructing bioactive molecules such as peptides and proteins. Researchers have explored its potential as an intermediate in the synthesis of complex natural products and bioactive compounds.

One of the most promising applications of this compound lies in its use as a chiral building block for asymmetric synthesis. The specific stereochemistry at positions 1S, 4S, and 5S ensures that this molecule can be employed in enantioselective reactions to produce optically active compounds with high enantiomeric excess (ee). This property is particularly valuable in the pharmaceutical industry, where chirality often determines the efficacy and safety of a drug.

Moreover, tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate has been investigated for its role in drug delivery systems. Its unique structure allows for the incorporation into lipid-like molecules or nanoparticles, enhancing drug solubility and bioavailability. Recent advancements in nanotechnology have further expanded its potential in targeted drug delivery applications.

In terms of synthesis, this compound can be prepared via various methods including ring-closing metathesis and stereoselective alkylation reactions. The choice of synthetic route depends on the desired scale of production and the availability of starting materials. Optimization studies have shown that using catalysts such as Grubbs' catalyst can significantly improve reaction efficiency and yield.

The physical properties of tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate, including its melting point and solubility profile, are critical factors influencing its application in different chemical processes. For instance, its solubility in organic solvents makes it suitable for use in organic reactions requiring precise control over reaction conditions.

From a structural perspective, the bicyclic system provides steric hindrance around the amino group, which can influence its reactivity in various chemical transformations. This steric effect has been exploited in designing transition-state analogs for enzyme inhibitors and other bioactive molecules.

Looking ahead, ongoing research is focused on leveraging the unique properties of tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1932425-14-3)tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
A1076043
Purity:99%/99%/99%/99%/99%
Quantity:100.0mg/250.0mg/500.0mg/1.0g/5.0g
Price ($):201.0/321.0/535.0/802.0/2407.0
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